2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide

Lipophilicity Physicochemical property Lead optimization

2-(Cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS 1250533-54-0) is a synthetic α,α-disubstituted amino acid amide bearing an unsubstituted pyrazole heterocycle and an N-cyclopropylamine moiety on a propanamide backbone (MW 208.26 g/mol, MF C₁₀H₁₆N₄O). Its calculated lipophilicity (LogP = -0.18) and fraction of sp³-hybridized carbons (Fsp³ = 0.60) position it in the moderately hydrophilic, three-dimensionally complex region of physicochemical space preferred for fragment elaboration or lead optimization.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B13632265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(CN1C=CC=N1)(C(=O)N)NC2CC2
InChIInChI=1S/C10H16N4O/c1-10(9(11)15,13-8-3-4-8)7-14-6-2-5-12-14/h2,5-6,8,13H,3-4,7H2,1H3,(H2,11,15)
InChIKeyBLBQGUJGKQCODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide (CAS 1250533-54-0) – Baseline Identity for Procurement Assessment


2-(Cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS 1250533-54-0) is a synthetic α,α-disubstituted amino acid amide bearing an unsubstituted pyrazole heterocycle and an N-cyclopropylamine moiety on a propanamide backbone (MW 208.26 g/mol, MF C₁₀H₁₆N₄O) . Its calculated lipophilicity (LogP = -0.18) and fraction of sp³-hybridized carbons (Fsp³ = 0.60) position it in the moderately hydrophilic, three-dimensionally complex region of physicochemical space preferred for fragment elaboration or lead optimization. The pyrazol-1-yl-propanamide scaffold has been pharmacologically validated as a core element in selective androgen receptor degraders (SARDs) and pan-antagonists with in vivo antitumor activity [1].

Scaffold context: Pyrazol-1-yl-propanamide core with validated SARD/AR antagonist pharmacology
Physicochemical profile: Moderate hydrophilicity, high three-dimensionality (Fsp³ 0.60) – fragment-like and lead-optimization compatible
Synthetic handle: Unsubstituted pyrazole ring allows late-stage diversification at C-3, C-4, C-5

Why 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide Cannot Be Trivially Substituted by In-Class Analogs


Within the 2-(alkylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide series, modifying the N-alkyl group from cyclopropyl to ethyl or isopropyl, or removing the N-substituent entirely, produces measurable shifts in logP, three-dimensionality (Fsp³), and predicted metabolic stability [1]. These physicochemical differences directly affect solubility, permeability, CYP-mediated oxidative liability, and off-target promiscuity risk – parameters that govern both the interpretability of screening data and the developability trajectory of a hit or lead series. A procurement decision based solely on scaffold similarity without accounting for these quantifiable property differences risks irreproducible SAR and wasted synthesis resources.

N-alkyl shift: Switching N-cyclopropyl to ethyl or isopropyl alters LogP, Fsp³, and predicted metabolic stability – SAR interpretation may not transfer.
CYP liability: N-ethyl analogs are more susceptible to CYP-mediated N-dealkylation; metabolic clearance profile may differ, affecting cell-based assay exposure.
Pyrazole substitution: Methyl-substituted pyrazole analogs limit diversification positions; using them as direct replacements may restrict downstream SAR exploration.

Quantitative Differentiation Evidence for 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head Comparison: Cyclopropylamino vs. Ethylamino Analog

The target compound exhibits a computed LogP of -0.18, compared with -0.29 for the direct ethylamino analog (2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide, CAS 1248421-16-0) . The ΔLogP of +0.11 represents a ~38% increase in the octanol–water partition coefficient, reflecting the greater hydrophobic character of the cyclopropyl ring relative to an ethyl group. In the broader context, removal of the N-alkyl group entirely (2-amino analog, CAS 1249366-88-8) yields a substantially more hydrophilic LogP of -0.91 , a 5-fold difference from the target compound.

LogP comparison
Direct comparison
Target: -0.18 vs Ethyl: -0.29 (Δ +0.11, +38%)
Modest LogP shift may alter passive permeability and protein binding.
Computed values from vendor datasheets; method not disclosed.
Lipophilicity Physicochemical property Lead optimization

Molecular Three-Dimensionality (Fsp³) Comparison: Cyclopropylamino vs. Ethylamino Analog

The target compound has an Fsp³ value of 0.60, compared with 0.56 for the ethylamino analog . An Fsp³ ≥ 0.45 is considered favorable for clinical candidate quality; the 7.1% relative increase in Fsp³ conferred by the cyclopropyl ring over the ethyl group indicates greater saturated carbon content and molecular complexity. Higher Fsp³ has been statistically associated with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates in medicinal chemistry campaigns [1].

Fsp³ three-dimensionality
Direct comparison
0.60 (Target) vs 0.56 (Ethyl analog); Δ +0.04
Greater sp³ character supports lower off-target promiscuity risk.
Derived from molecular formula; favorable for developability ranking.
Three-dimensionality Fsp3 Drug-likeness

Predicted Metabolic Stability Advantage: N-Cyclopropyl vs. N-Ethyl Protection Against CYP450-Mediated Oxidation

N-ethyl groups are susceptible to CYP450-mediated N-dealkylation, a primary metabolic clearance pathway for secondary amines. Replacement of N-ethyl with N-cyclopropyl has been demonstrated across multiple medicinal chemistry programs to impart metabolic stability by attenuating this oxidative liability [1]. Specifically, the cyclopropyl ring's unique electronic structure (Walsh orbitals) reduces the propensity for α-carbon hydroxylation relative to a linear ethyl group. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence supports that the N-cyclopropyl substitution confers a metabolic stability advantage over the N-ethyl analog.

Metabolic stability
Class-level inference
N-Cyclopropyl may reduce CYP450 N-dealkylation vs N-ethyl
Predicted advantage supports metabolic stability screening; requires experimental confirmation.
No direct microsomal data available; based on cyclopropyl literature precedent.
Metabolic stability CYP450 oxidation Lead optimization

Unsubstituted Pyrazole Ring as a Synthetic Handle: Differentiation from Methyl-Substituted Pyrazole Analogs

The target compound carries an unsubstituted 1H-pyrazole ring (no methyl, halo, or other substituents), unlike close analogs such as 2-(cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 1339530-75-4) [1] or 2-(cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide . The unsubstituted pyrazole presents a free C-3, C-4, and C-5 position amenable to further functionalization via electrophilic substitution, halogenation, or cross-coupling – enabling systematic SAR exploration around the heterocycle. Methyl-substituted analogs pre-occupy these positions, limiting downstream diversification options without de novo synthesis.

Pyrazole substitution handle
Direct comparison
3 unsubstituted positions vs 2 (3-methyl) or 1 (3,5-dimethyl)
Unsubstituted pyrazole enables systematic SAR through late-stage functionalization.
Structural comparison from vendor catalog entries.
Structural diversification SAR Synthetic handle

Commercial Availability and Purity Benchmarking: Batch-to-Batch Consistency for Reproducible Research

The target compound is offered by Fluorochem at 98% purity (SKU F705661) and by Leyan at 98% purity (Cat. 1363110) , representing two independent supply sources with identical purity specifications. The ethylamino analog is also available at 98% from Fluorochem , while the isopropylamino analog from Apollo Scientific is listed at 95% purity . The 2-amino analog from AKSci is specified at 95% . The 98% purity specification for the target compound from multiple vendors reduces the risk of confounding biological effects from unidentified impurities and supports cross-study reproducibility.

Purity benchmarking
Cross-study comparable
98% (Fluorochem, Leyan) vs 95% (isopropyl/amino analogs)
Higher purity specification from multiple vendors supports batch consistency.
Analytical methods may vary between suppliers.
Purity Vendor comparison Reproducibility

Limitation Statement: Absence of Direct Comparative Biological Activity Data

A systematic search of public literature, patent databases, and authoritative chemistry repositories (PubChem, ChEMBL) did not identify published head-to-head biological activity data (IC₅₀, Kd, EC₅₀, etc.) for this compound against specific molecular targets, nor for its closest analogs in direct comparative assays. The quantitative differentiation evidence presented above is therefore based on physicochemical properties, structural features, and class-level inference rather than on target engagement or cellular potency data. The pyrazol-1-yl-propanamide scaffold has demonstrated validated pharmacology in the SARD/AR antagonist space [1], confirming the scaffold's biological relevance, but specific potency values for the target compound are not publicly available. Researchers are advised to request custom biological profiling data from vendors or to conduct their own comparative assays if target potency is the primary procurement criterion.

Biological activity gap
Data to verify
No public IC₅₀/Kd/EC₅₀ data for target or closest analogs
Target engagement not characterized; custom profiling needed if potency is primary criterion.
Literature and database search conducted May 2026.
Data gap Target engagement In vitro pharmacology

Research and Industrial Application Scenarios for 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide


Fragment-Based Lead Generation Requiring a Three-Dimensionally Complex, Diversifiable Scaffold

With an Fsp³ of 0.60 and three unsubstituted positions on the pyrazole ring, this compound serves as an ideal core scaffold for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) campaigns . Its moderate lipophilicity (LogP -0.18) and balanced HBD/HBA profile (2 donors, 3 acceptors) comply with fragment-like property guidelines, while the cyclopropylamino group provides a metabolically stable N-substituent compared to N-ethyl fragments [1]. The unsubstituted pyrazole permits systematic exploration of substituent effects through parallel synthesis at C-3, C-4, or C-5 positions.

Physicochemical Comparator for SAR Studies in the Pyrazol-1-yl-Propanamide Series

In structure–activity relationship (SAR) investigations of pyrazol-1-yl-propanamide-based bioactive molecules (e.g., androgen receptor modulators, kinase inhibitors), this compound provides a defined reference point for isolating the contribution of the N-cyclopropyl group to potency, selectivity, and ADME properties . Systematic comparison with the N-ethyl (LogP -0.29, Fsp³ 0.56), N-isopropyl, and N-unsubstituted (LogP -0.91) analogs [1] allows deconvolution of lipophilicity-driven versus steric/stereoelectronic effects on target binding.

Chemical Biology Probe Development Requiring Metabolic Stability Assurance

For chemical biology applications where sustained target engagement in cellular or in vivo models is critical, the N-cyclopropyl group offers a predicted metabolic stability advantage over N-ethyl analogs by reducing susceptibility to CYP450-mediated N-dealkylation . This compound is suitable as a starting point for developing chemical probes targeting enzymes or receptors where N-alkyl secondary amines are a pharmacophoric requirement and metabolic liability is a known concern.

Building Block Procurement for Parallel Library Synthesis

With a purity specification of 98% available from multiple independent vendors (Fluorochem, Leyan) , this compound meets the quality requirements for use as a building block in parallel library synthesis or automated purification workflows. The higher purity specification compared to certain N-isopropyl (95%) and unsubstituted amino (95%) analogs [1] minimizes the risk of impurity carryover affecting library quality and downstream screening data integrity.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
3D-complex, diversifiable scaffold (Fsp³ 0.60, unsubstituted pyrazole)
Substituent SAR at C-3, C-4, C-5 positions
Pyrazolyl-propanamide SAR comparator
N-cyclopropyl reference point vs N-ethyl/isopropyl/unsubstituted analogs
Lipophilicity-driven vs steric/stereoelectronic effects on target binding
Chemical probe development (metabolic stability)
Predicted reduced CYP450 N-dealkylation liability
Metabolic stability in microsome/hepatocyte assays
Parallel library building block procurement
98% purity from multiple independent vendors
Impurity carryover and screening data reproducibility
Quote Request

Request a Quote for 2-(Cyclopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.